2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 866138-02-5
VCID: VC2348171
InChI: InChI=1S/C13H9N3O2/c1-4-14-13-15-10(7-16(13)5-1)9-2-3-11-12(6-9)18-8-17-11/h1-7H,8H2
SMILES: C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=NC4=N3
Molecular Formula: C13H9N3O2
Molecular Weight: 239.23 g/mol

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

CAS No.: 866138-02-5

Cat. No.: VC2348171

Molecular Formula: C13H9N3O2

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine - 866138-02-5

Specification

CAS No. 866138-02-5
Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
IUPAC Name 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C13H9N3O2/c1-4-14-13-15-10(7-16(13)5-1)9-2-3-11-12(6-9)18-8-17-11/h1-7H,8H2
Standard InChI Key SQORVQUIBGFWCS-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=NC4=N3
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=NC4=N3

Introduction

Chemical Properties and Structure

Molecular Characteristics

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine has a molecular formula of C13H9N3O2, which can be inferred from the molecular formulas of its halogenated derivatives: C13H8IN3O2 for the 3-iodo derivative and C13H8BrN3O2 for the 3-bromo derivative . The molecular structure consists of an imidazo[1,2-a]pyrimidine core with a 1,3-benzodioxol-5-yl substituent at position 2.

Physical and Chemical Properties

Based on the properties of its halogenated derivatives, 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine is expected to exhibit certain physicochemical characteristics. The table below compares the properties of the base compound with its halogenated derivatives:

Property2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine (estimated)3-Iodo derivative3-Bromo derivative
Molecular FormulaC13H9N3O2C13H8IN3O2C13H8BrN3O2
Molecular Weight239.23 g/mol (estimated)365.13 g/mol318.12 g/mol
XLogP3-AA~3.0 (estimated)3.3Not reported
H-Bond Donor Count000
H-Bond Acceptor Count444
Rotatable Bond Count111

The compound's moderate lipophilicity (estimated XLogP3-AA ~3.0) is particularly relevant for potential pharmaceutical applications, as it influences membrane permeability and bioavailability . The absence of hydrogen bond donors and the presence of multiple hydrogen bond acceptors create a specific electronic distribution that determines the compound's interaction profile with biological macromolecules.

Structural Analysis

The structural arrangement of 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine features several key elements that contribute to its chemical reactivity and potential biological activity:

  • The imidazo[1,2-a]pyrimidine core provides a planar, electron-rich system with multiple nitrogen atoms that can serve as hydrogen bond acceptors in interactions with biological targets.

  • Position 2 of the imidazo[1,2-a]pyrimidine system, where the 1,3-benzodioxol-5-yl group is attached, influences the electronic distribution throughout the molecule.

  • Position 3, which is unsubstituted in the base compound (but contains halogens in the derivatives), represents a potential site for electrophilic substitution reactions, as evidenced by the existence of 3-halo derivatives .

  • The 1,3-benzodioxole moiety contains a methylenedioxy bridge that constrains the conformation of this substituent and influences its electronic properties.

Synthesis and Preparation Methods

Reaction Conditions and Optimization

The optimization of reaction conditions for the synthesis of 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine would likely focus on several key parameters:

  • Selection of appropriate catalysts and reagents to promote efficient coupling between the imidazo[1,2-a]pyrimidine core and the 1,3-benzodioxole moiety.

  • Temperature control to ensure optimal reactivity while minimizing the formation of side products.

  • Solvent selection based on the solubility of the starting materials and the reactivity requirements of the synthetic pathway.

  • Purification techniques to isolate the target compound from reaction mixtures, potentially including chromatographic methods, recrystallization, or other separation techniques.

The development of efficient and scalable synthetic procedures for this compound would be crucial for its potential applications in medicinal chemistry, allowing for the preparation of sufficient quantities for comprehensive biological evaluation and structural modification studies.

Biological Activity and Applications

Structure-Activity Relationships

The relationship between structural features and biological activity is crucial for understanding the potential applications of 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine. Several structural elements may contribute to its biological profile:

  • The imidazo[1,2-a]pyrimidine core provides a rigid scaffold that can interact with various biological targets, including enzymes and receptors.

  • The 1,3-benzodioxole substituent at position 2 influences the electronic distribution and lipophilicity of the molecule, potentially affecting its binding affinity and selectivity.

  • Position 3 represents a key site for structural modification, as evidenced by the biological activities of 3-halogenated derivatives. The unsubstituted position in the base compound offers opportunities for further functionalization to enhance specific activities .

Studies of related compounds suggest that the presence of certain functional groups, such as the methylsulfonyl group in some benzo imidazo[1,2-a]pyrimidine derivatives, can significantly enhance COX-2 inhibitory activity and selectivity . This indicates that strategic functionalization of the base structure could lead to compounds with optimized pharmacological profiles.

Comparison with Halogenated Derivatives

The 3-iodo and 3-bromo derivatives of 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine provide valuable insights into the effects of halogenation on the properties and potential activities of the base compound:

FeatureBase Compound (estimated)3-Iodo Derivative3-Bromo Derivative
CAS NumberNot assigned1426142-92-8866145-38-2
PubChem CIDNot assigned754122055170670
Structural ModificationNoneIodine at position 3Bromine at position 3
Effect on LipophilicityBaselineIncreasedIncreased
Potential Binding InteractionsBaselineAdditional halogen bondingAdditional halogen bonding
Potential ApplicationsPharmaceutical intermediateEnhanced target bindingEnhanced target binding

Molecular Modeling and Binding Interactions

Computational Studies

Molecular modeling studies of related imidazo[1,2-a]pyrimidine derivatives provide insights into potential binding interactions of 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine with biological targets. For benzo imidazo[1,2-a]pyrimidine derivatives with COX-2 inhibitory activity, computational studies using the Autodock program have revealed important interactions within the enzyme's active site .

The nitrogen atoms of the imidazo[1,2-a]pyrimidine structure in related compounds form hydrogen bonds with key amino acid residues such as Arg-120, with interaction distances of 3.87, 2.25, and 2.14 Å observed in computational models . These findings suggest that the nitrogen atoms in the imidazo[1,2-a]pyrimidine core of 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine could similarly participate in hydrogen bonding interactions with biological targets.

Binding Mode Predictions

Based on computational studies of related compounds, the potential binding mode of 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine with the COX-2 enzyme might involve:

  • Interactions between the nitrogen atoms of the imidazo[1,2-a]pyrimidine core and amino acid residues such as Arg-120 in the COX-2 active site.

  • Potential interactions involving the oxygen atoms of the 1,3-benzodioxole group with polar residues in the binding pocket.

  • Hydrophobic interactions between the aromatic rings of the compound and hydrophobic regions of the enzyme's active site.

The potential for these interactions suggests that 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine could serve as a scaffold for the development of selective enzyme inhibitors, particularly if appropriately functionalized to enhance specific binding interactions .

Future Research Directions

Structural Modifications for Enhanced Activity

Several strategies for structural modification could be pursued to enhance the activity and selectivity of 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine:

  • Functionalization at position 3, as demonstrated by the existing 3-halo derivatives (3-iodo and 3-bromo), to optimize binding interactions with specific targets .

  • Introduction of various substituents on the benzodioxole ring to modulate electronic properties and binding characteristics.

  • Exploration of bioisosteric replacements for the benzodioxole group to investigate the effects on activity and pharmacokinetic properties.

  • Incorporation of additional functional groups known to enhance specific activities, such as the methylsulfonyl group that has been associated with COX-2 inhibitory activity in related compounds .

The table below summarizes potential modification strategies and their expected effects:

Modification StrategyTarget PositionExpected EffectPotential Application
HalogenationPosition 3Enhanced binding interactionsIncreased selectivity for target enzymes
Methylsulfonyl groupC-4 phenyl ringImproved COX-2 selectivityAnti-inflammatory agents
Substituted phenyl ringsPosition 4Modulated potency and selectivityFine-tuning of pharmacological profile
Heteroatom substitutionBenzodioxole ringAltered electronic propertiesImproved pharmacokinetics

These modifications would ideally be guided by computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the most promising derivatives for subsequent synthesis and biological evaluation.

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